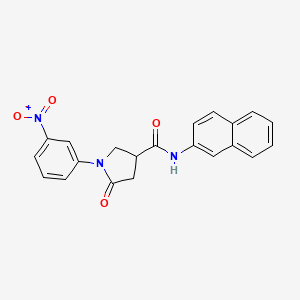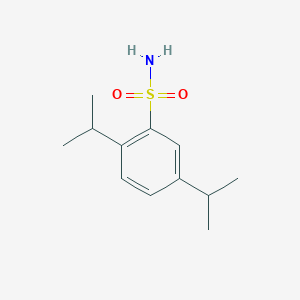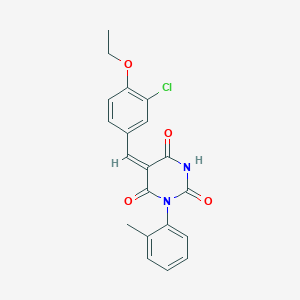
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as NPPC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of pyrrolidinecarboxamide derivatives and has been studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition has been suggested to have potential benefits for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of DPP-IV activity. This inhibition results in increased levels of the hormone glucagon-like peptide-1 (GLP-1), which plays a role in the regulation of glucose metabolism. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various experimental models. For example, it has been shown to increase insulin secretion and improve glucose tolerance in diabetic rats. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects suggest that this compound may have potential therapeutic applications in the treatment of diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of this compound-based therapies for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules. Finally, the synthesis and purification methods for this compound could be optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-naphthylamine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with pyrrolidine-2,5-dione to obtain this compound. This synthesis method has been described in detail in several scientific publications and has been used to produce this compound for research purposes.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-11-16(13-23(20)18-6-3-7-19(12-18)24(27)28)21(26)22-17-9-8-14-4-1-2-5-15(14)10-17/h1-10,12,16H,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQCCAMHLVMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)
![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)

![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)

![N-[4-(anilinocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5064900.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
![N-cyclopentyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5064919.png)